molecular formula C10H10F3NO B2797778 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine CAS No. 1349972-70-8

3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine

Cat. No. B2797778
CAS RN: 1349972-70-8
M. Wt: 217.191
InChI Key: RQVISRRMGVHPRR-UHFFFAOYSA-N
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Description

3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine (3-TFMO) is a compound that has been studied for its potential applications in scientific research. It is a heterocyclic amine with a trifluoromethyl group attached to a phenyl ring, and is a member of the oxetane family of compounds. 3-TFMO has been found to exhibit various properties, such as a high reactivity towards nucleophiles, which has made it a popular choice for use in various scientific research applications.

Scientific Research Applications

Derivatization and Analytical Applications

3,5-Bis-(trifluoromethyl)phenyl isothiocyanate has been utilized as a derivatization agent for the quantification of biogenic amines in beverages via LC-MS/MS and 19F NMR, demonstrating the compound's utility in analytical chemistry for improving detection sensitivity and specificity (Jastrzębska et al., 2018).

Synthesis of Pharmaceutically Relevant Molecules

Oxetanes, including 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine, are highlighted for their role as versatile building blocks in the synthesis of carbamates through a catalytic one-pot process. This method underscores the potential of oxetanes in the formal synthesis of drug molecules, showcasing their significance in medicinal chemistry (Guo et al., 2016).

Modification of Organic Molecules

The trifluoromethyl (CF3) group, akin to those found in this compound, is increasingly important in pharmaceutical and agrochemical compound design. Methods for appending CF3 groups to aryl substrates have been developed, allowing for the transformation of a wide range of substrates, including heterocycles, under mild conditions. This facilitates late-stage modifications of complex molecules, enhancing their pharmacological properties (Cho et al., 2010).

Material Science and Polymer Chemistry

The introduction of amine functionalities onto polymer surfaces, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate), demonstrates the utility of compounds like this compound in modifying material surfaces to enhance their interaction with organic coatings. This application is critical in developing advanced materials with tailored surface properties (Keen et al., 2006).

properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)8-3-1-2-7(4-8)9(14)5-15-6-9/h1-4H,5-6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVISRRMGVHPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC(=CC=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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